2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol
Description
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol is a substituted phenethyl alcohol derivative featuring a methoxy group at the 2-position and methyl groups at the 3- and 4-positions of the aromatic ring, with a hydroxyl-terminated ethyl chain. This compound’s substitution pattern suggests relevance in synthetic organic chemistry, polymer research, or pharmaceutical intermediates .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-methoxy-3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-10(6-7-12)11(13-3)9(8)2/h4-5,12H,6-7H2,1-3H3 |
InChI Key |
GRVOTBOFEQJUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCO)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol typically involves the alkylation of 2-methoxy-3,4-dimethylphenol with an appropriate alkylating agent. One common method is the reaction of 2-methoxy-3,4-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and dimethyl groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(2-Methoxy-3,4-dimethylphenyl)ethanal or 2-(2-Methoxy-3,4-dimethylphenyl)ethanoic acid.
Reduction: 2-(2-Methoxy-3,4-dimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and microbial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- 2-(2,5-Dimethoxy-3,4-dimethylphenyl)ethan-1-amine (2C-G) Structure: Differs by replacing the hydroxyl group with an amine (-NH₂) and adding a methoxy group at position 3. Applications: Documented in forensic analyses as a designer drug analog .
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Structure : Features a bromine atom at position 4 instead of a methyl group.
- Properties : Bromine increases molecular weight (212.06 g/mol vs. ~194.27 g/mol for the target compound) and may enhance halogen bonding interactions.
- Synthesis : Reported with 92% yield under optimized conditions, suggesting efficient synthetic routes for brominated analogs .
Functional Group Variations
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Structure: Contains a branched alkylphenoxy-ethoxy chain instead of methyl/methoxy substituents. Properties: Higher lipophilicity due to the tetramethylbutyl group; classified as acutely toxic (Oral Category 4) and a severe eye irritant . Applications: Restricted to R&D due to hazards .
- 2-(2-Methoxyethoxy)ethanol Structure: A glycol ether with a methoxy-ethoxy chain. Properties: Lower molecular weight (134.17 g/mol) and higher water solubility compared to the target compound. Applications: Industrial use in brake fluids and solvents .
Heterocyclic Analogs
- Properties: Molecular weight 192.25 g/mol; oxetane may improve pharmacokinetic profiles in drug design .
Data Table: Key Comparative Parameters
Research Findings and Implications
- Reactivity: The hydroxyl group in this compound likely participates in hydrogen bonding, influencing solubility and crystallinity. Methoxy and methyl groups may sterically hinder electrophilic aromatic substitution reactions compared to simpler phenols .
- Toxicity Profile: While direct data are unavailable, analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol highlight the importance of substituent-driven hazards (e.g., acute toxicity) .
- Synthetic Utility : Click chemistry and catalytic depolymerization methods (e.g., lignin model compound synthesis) suggest scalable routes for functionalized derivatives .
Biological Activity
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol is a phenolic compound characterized by the presence of a methoxy group and two methyl substituents on its aromatic ring. This unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical research. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on existing literature.
- Molecular Formula : C11H16O2
- Molecular Weight : 180.24 g/mol
The compound's structure enhances its solubility in polar solvents and influences its interactions with biological targets, which is crucial for its activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent against infections.
Antioxidant Activity
The compound has been noted for its antioxidant properties , which may play a role in mitigating oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.
The biological effects of this compound are mediated through its interaction with specific enzymes and receptors. It may modulate pathways involved in oxidative stress and microbial activity, although the precise mechanisms remain to be fully elucidated.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to established antibiotics.
- Antioxidant Assessment : In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in cell cultures, highlighting its potential as an antioxidant agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| This compound | High | Significant | Effective against multiple pathogens |
| 2-Methoxyphenol | Moderate | Moderate | Less effective than target compound |
| 3-(2-Methoxyphenyl)propan-1-ol | Low | Low | Lacks significant biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
